1-Chloro-2,4-difluoro-3-(fluoromethyl)benzene
Description
1-Chloro-2,4-difluoro-3-(fluoromethyl)benzene (C₇H₄ClF₃) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine, fluorine, and a fluoromethyl group. Its molecular architecture combines electron-withdrawing substituents (Cl, F) and a moderately polar fluoromethyl (-CH₂F) group, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity is influenced by the electronic effects of fluorine and chlorine, as well as the steric profile of the fluoromethyl group .
Properties
Molecular Formula |
C7H4ClF3 |
|---|---|
Molecular Weight |
180.55 g/mol |
IUPAC Name |
1-chloro-2,4-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-5-1-2-6(10)4(3-9)7(5)11/h1-2H,3H2 |
InChI Key |
RAGGLDIULYHXBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CF)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Synthesis Challenges : Fluoromethyl-substituted benzenes are less synthetically demanding than trifluoromethyl analogs, as evidenced by discontinuation of some -CF₃ derivatives due to stability issues .
- Metabolic Pathways : Fluoromethyl groups undergo slower oxidative metabolism compared to -CH₃, enhancing bioavailability in drug design .
- Environmental Impact : Higher fluorine content in analogs like 1-Chloro-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)benzene raises concerns about environmental persistence .
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